Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the CAS Number: 1160246-91-2 . It has a molecular weight of 256.35 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
There are two pathways in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal .
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate . The InChI code is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13/h10H,4-9,14H2,1-3H3 .
Chemical Reactions Analysis
The compound tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal through two pathways .
Physical And Chemical Properties Analysis
The compound has a boiling point of 364.4±42.0°C at 760 mmHg . It is a solid at room temperature . The flash point is 174.2°C .
Scientific Research Applications
Synthesis and Chemical Reactions
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has been explored in various chemical syntheses and reactions. Moskalenko and Boev (2012) developed a method for synthesizing spirocyclic 3-oxotetrahydrofurans, including tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, which can be used to create biologically active heterocyclic compounds (Moskalenko & Boev, 2012). Meyers et al. (2009) described synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, which can be further modified to access novel chemical spaces (Meyers et al., 2009).
Conformational Analysis
The conformational properties of molecules containing the 1-oxa-8-azaspiro[4.5]decane structure have been studied. Żesławska et al. (2017) conducted a study on the crystal structures of two enantiomers of a related compound, highlighting the importance of these structures in understanding biological interactions (Żesławska et al., 2017).
Biological and Pharmacological Research
In the realm of biological and pharmacological research, compounds related to tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate have been synthesized and evaluated. Apaydın et al. (2019) synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives and assessed their activity against human coronavirus, identifying several compounds with inhibitory effects (Apaydın et al., 2019).
Application in NMR Spectroscopy
Jakubowska et al. (2013) utilized NMR spectroscopy to assign absolute configurations to a compound structurally similar to tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, demonstrating the utility of these compounds in analytical chemistry (Jakubowska et al., 2013).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13/h10H,4-9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLUNQGZHFQTPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676491 | |
Record name | tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
CAS RN |
1160246-91-2 | |
Record name | 1,1-Dimethylethyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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